![molecular formula C17H12ClN3O4 B2438027 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-26-9](/img/structure/B2438027.png)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H12ClN3O4 and its molecular weight is 357.75. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. Specifically, a study synthesized 10 new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides. Among these derivatives, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests that the compound could be further investigated for its antiviral properties.
- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with various biological activities. These include antibacterial, antifungal, and herbicidal properties .
- Notably, the compound’s structure resembles other potent 1,3,4-thiadiazoles with diverse bioactivities, emphasizing its potential for medicinal applications .
- The compound is synthesized from 4-chlorobenzoic acid in a six-step process. Key steps involve esterification, hydrazination, salt formation, and cyclization, leading to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Subsequent reactions yield the title sulfonamides .
- Molecular electrostatic potential (MEP) investigations could provide insights into its reactivity and binding interactions .
Antiviral Activity
Biological Activities and Medicinal Potential
Chemical Synthesis and Structure
Mechanism of Action
Target of Action
Similar compounds have been reported to have antiviral activity
Mode of Action
It is known that similar compounds interact with their targets to inhibit the growth of certain viruses . The interaction between the compound and its targets may result in changes that prevent the virus from replicating or infecting new cells.
Biochemical Pathways
It is likely that the compound interferes with the life cycle of the virus, disrupting key processes such as viral replication .
Result of Action
The result of the compound’s action is the inhibition of certain viruses . This could potentially prevent the spread of the virus within the host, reducing the severity of the infection.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHSXEQRKCSFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.